![molecular formula C19H28N2O2 B248753 (4-Methoxyphenyl)[4-(4-methylcyclohexyl)piperazin-1-yl]methanone](/img/structure/B248753.png)
(4-Methoxyphenyl)[4-(4-methylcyclohexyl)piperazin-1-yl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Methoxyphenyl)[4-(4-methylcyclohexyl)piperazin-1-yl]methanone, also known as MMMP, is a chemical compound that has been gaining attention in scientific research due to its potential therapeutic properties. MMMP belongs to the class of piperazine derivatives, which have shown to have a wide range of biological activities.
Wirkmechanismus
(4-Methoxyphenyl)[4-(4-methylcyclohexyl)piperazin-1-yl]methanone's mechanism of action is not fully understood, but it is thought to involve the modulation of neurotransmitter systems in the brain. As an SSRI, this compound inhibits the reuptake of serotonin, which increases its availability in the synaptic cleft. This can lead to an increase in serotonin signaling, which may contribute to its antidepressant and anxiolytic effects. Additionally, this compound's action on the dopamine D2 receptor may contribute to its antipsychotic properties.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects, including an increase in serotonin levels in the brain, a decrease in dopamine levels, and a decrease in the activity of the hypothalamic-pituitary-adrenal (HPA) axis. These effects may contribute to its therapeutic properties, but further research is needed to fully understand the mechanisms involved.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (4-Methoxyphenyl)[4-(4-methylcyclohexyl)piperazin-1-yl]methanone in lab experiments is its high yield synthesis method, which makes it easy to obtain in large quantities. Additionally, this compound has shown to have a wide range of biological activities, which makes it a versatile compound for research purposes. However, one limitation of using this compound is its relatively new status as a research compound, which means that there is still much to be learned about its properties and potential applications.
Zukünftige Richtungen
There are several future directions for research on (4-Methoxyphenyl)[4-(4-methylcyclohexyl)piperazin-1-yl]methanone, including its use as a potential treatment for depression, anxiety, and schizophrenia. Additionally, further research is needed to fully understand its mechanism of action and the biochemical and physiological effects it has on the body. Other potential future directions include its use in drug discovery and the development of new therapeutic agents. Overall, this compound is a promising compound for scientific research, and its potential applications are vast.
Synthesemethoden
The synthesis of (4-Methoxyphenyl)[4-(4-methylcyclohexyl)piperazin-1-yl]methanone involves the reaction of 4-methoxyphenylpiperazine with 4-methylcyclohexanone in the presence of a Lewis acid catalyst. The reaction proceeds through the formation of an intermediate, which is then converted to this compound by hydrolysis and subsequent decarboxylation. The yield of this compound obtained from this method is typically high, making it a reliable and efficient synthesis method.
Wissenschaftliche Forschungsanwendungen
(4-Methoxyphenyl)[4-(4-methylcyclohexyl)piperazin-1-yl]methanone has been found to have several potential therapeutic applications, including its use as an antidepressant, anxiolytic, and antipsychotic agent. Studies have shown that this compound acts as a selective serotonin reuptake inhibitor (SSRI) and a 5-HT1A receptor agonist, which may contribute to its antidepressant and anxiolytic effects. Additionally, this compound has been shown to have antipsychotic properties, possibly due to its action on the dopamine D2 receptor.
Eigenschaften
Molekularformel |
C19H28N2O2 |
---|---|
Molekulargewicht |
316.4 g/mol |
IUPAC-Name |
(4-methoxyphenyl)-[4-(4-methylcyclohexyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C19H28N2O2/c1-15-3-7-17(8-4-15)20-11-13-21(14-12-20)19(22)16-5-9-18(23-2)10-6-16/h5-6,9-10,15,17H,3-4,7-8,11-14H2,1-2H3 |
InChI-Schlüssel |
BQACZIUAKAUAEO-UHFFFAOYSA-N |
SMILES |
CC1CCC(CC1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)OC |
Kanonische SMILES |
CC1CCC(CC1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.